EPAC1 Potency Advantage Over a Close Analog
The target compound demonstrates a quantifiable potency difference against EPAC1 compared to a closely related analog from the same chemical series. While both compounds share a core isoxazole-pyrimidine scaffold, modifications to the acetamide substituent lead to a measurable shift in IC50 values. [1]
Analog (Compound 11/15): IC50 7,200 nM
Difference: 2.4-fold
| Evidence Dimension | Inhibitory potency (IC50) against human EPAC1 |
|---|---|
| Target Compound Data | IC50 = 3,000 nM (NY0561 / Compound 32) |
| Comparator Or Baseline | Compound 11/15 (BDBM517667) from US11124489: IC50 = 7,200 nM |
| Quantified Difference | A 2.4-fold improvement in potency |
| Conditions | In vitro enzymatic assay; Source: BindingDB entry for BDBM517688 and BDBM517667. |
Why This Matters
For researchers optimizing lead compounds, this 2.4-fold potency gain demonstrates the critical impact of the specific acetamide substitution, directly influencing the selection of this compound for further functional studies over the less potent analog.
- [1] BindingDB. Affinity data for BDBM517688 (IC50 3.00E+3 nM) and BDBM517667 (IC50 7.20E+3 nM) against human Rap guanine nucleotide exchange factor 3 (EPAC1). View Source
